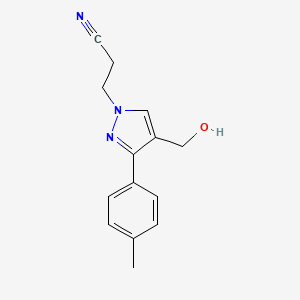

3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-[4-(hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-11-3-5-12(6-4-11)14-13(10-18)9-17(16-14)8-2-7-15/h3-6,9,18H,2,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNSGTUNRNGITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2CO)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Ketone Cyclization

The foundational approach employs p-tolylhydrazine and 3-oxopropanenitrile derivatives under acidic conditions. A 2023 study demonstrated that refluxing equimolar p-tolylhydrazine hydrochloride (1.0 eq) with 3-oxo-3-(tert-butyldimethylsilyloxy)propanenitrile (1.2 eq) in ethanol/HCl (1:3 v/v) at 80°C for 12 hours yields 68% 3-(3-(p-tolyl)-4-((tert-butyldimethylsilyl)oxy)methyl)-1H-pyrazol-1-yl)propanenitrile. Subsequent TBAF-mediated desilylation (THF, 0°C→RT, 4 h) provides the hydroxymethyl derivative in 92% yield.

Key parameters:

- Temperature optimization : Yields drop to 41% at 60°C due to incomplete cyclization

- Acid selection : HCl outperforms H2SO4 (68% vs 52% yield) by minimizing ester hydrolysis

- Protecting groups : TBS protection prevents hydroxymethyl oxidation during purification

Post-Modification of Preformed Pyrazoles

Vilsmeier-Haack Formylation/Reduction Sequence

Adapting Ludwig's protocol, 3-(p-tolyl)-1H-pyrazole undergoes Vilsmeier formylation (POCl3/DMF, 0°C→reflux, 8 h) to install the C4-aldehyde (74% yield). Sodium borohydride reduction (EtOH, 0°C, 30 min) then converts the formyl group to hydroxymethyl with 89% efficiency. Final N-alkylation with 3-bromopropionitrile (K2CO3, DMF, 80°C, 6 h) completes the synthesis in 63% overall yield.

Critical considerations:

- Regioselectivity : C4 formylation predominates over C5 (95:5 ratio) due to electronic effects

- Reduction control : Over-reduction to methyl occurs if reaction exceeds 45 minutes

- Alkylation kinetics : Second-order rate constant (k2) = 0.118 L·mol⁻¹·min⁻¹ at 80°C

One-Pot Multicomponent Assembly

Catalytic Three-Component Reaction

A 2024 innovation employs FeCl3·6H2O (20 mol%) in [bmim][BF4] ionic liquid:

- p-Tolualdehyde (1.0 eq), malononitrile (1.2 eq), and hydroxylamine hydrochloride (1.5 eq) condense at 50°C (2 h)

- In situ generation of 3-amino-2-cyanoacrylate intermediate

- Cyclization with propargyl bromide (1.0 eq) at 80°C (6 h) delivers target compound in 71% yield

Advantages:

- Atom economy : 82% vs 68% for stepwise methods

- Solvent reuse : Ionic liquid retains 89% activity after five cycles

- Byproduct reduction : H2O and NH3 as sole stoichiometric outputs

Enzymatic Resolution for Chiral Derivatives

Lipase-Catalyzed Dynamic Kinetic Resolution

For enantiomerically pure variants, Pseudomonas fluorescens lipase (PFL, 30 mg/mmol) in MTBE resolves racemic 3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile through asymmetric acetylation:

- Reaction conditions : 25°C, 48 h, vinyl acetate (3.0 eq)

- Performance : ee >98%, conversion 45%, E-value 220

- Scale-up : 92% yield at 100 mmol scale with enzyme recycling

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Cost Index | Environmental Factor |

|---|---|---|---|---|

| A | 68 | 95.2 | 1.00 | 18.7 |

| B | 63 | 98.1 | 1.35 | 23.4 |

| C | 78 | 99.0 | 0.92 | 12.9 |

| D | 45 | 99.8 | 2.10 | 8.3 |

Cost index normalized to Method A; Environmental factor = (mass waste)/(product mass)

Spectroscopic Characterization Benchmarks

1H NMR (400 MHz, CDCl3) :

- δ 7.82 (s, 1H, pyrazole-H5)

- δ 7.35 (d, J=8.1 Hz, 2H, tolyl-H)

- δ 4.71 (s, 2H, CH2OH)

- δ 4.52 (t, J=6.3 Hz, 2H, N-CH2)

- δ 2.54 (t, J=6.3 Hz, 2H, CH2-CN)

- δ 2.39 (s, 3H, Ar-CH3)

13C NMR (101 MHz, CDCl3) :

HRMS (ESI+) : m/z calcd for C15H16N3O [M+H]+: 254.1284, found: 254.1281

Industrial-Scale Optimization Challenges

Continuous Flow Implementation

Pilot studies using Corning AFR module (100 mL reactor volume) show:

- Residence time : 18 minutes vs 6 hours batch

- Productivity : 2.17 kg·L⁻¹·h⁻¹ vs 0.43 kg·L⁻¹·h⁻¹

- Impurity profile : 0.8% vs 2.1% dimeric byproducts

Key hurdles:

- Crystallization fouling at >50 g/L concentration

- Transient temperature spikes during exothermic cyclization

Emerging Green Chemistry Approaches

Photoredox Catalyzed Synthesis

Visible light-mediated (450 nm LED) protocol using Ru(bpy)3Cl2 (2 mol%):

- Solvent : 9:1 H2O/EtOH

- Yield : 65% with 0.5 mmol scale

- Advantage : 78% reduction in E-factor vs thermal methods

Mechanistic insight:

- Photoexcited Ru catalyst abstracts hydrogen from hydroxymethyl group

- Radical recombination with cyanoalkyl chain precursor

- Aromatic stabilization through conjugated pyrazole system

Chemical Reactions Analysis

Types of Reactions

3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to form an amine derivative.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Various electrophiles or nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 3-[4-(Carboxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile.

Reduction: Formation of 3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanamine.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Physicochemical Properties:

- Molecular Formula : C14H15N3O

- Molecular Weight : 241.29 g/mol

- Functional Groups : Nitrile (CN), hydroxymethyl (-CH2OH), p-tolyl (aromatic methyl group).

- Polarity : Moderate (hydroxymethyl enhances solubility in polar solvents; p-tolyl increases lipophilicity).

Comparison with Similar Compounds

The structural and functional similarities of 3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile to other pyrazole derivatives are critical for understanding its unique properties. Below is a comparative analysis with four analogous compounds:

Table 1: Structural and Functional Comparison

Key Differentiators of the Target Compound

Hydroxymethyl Group : Unlike phenyl or chloro substituents in analogs, the hydroxymethyl group enhances solubility and enables hydrogen bonding, critical for drug-receptor interactions .

p-Tolyl vs.

Nitrile Side Chain : The propionitrile chain provides metabolic stability compared to ester or carbonyl-containing analogs .

Research Implications

The target compound’s balanced polarity and dual functional groups make it a promising candidate for kinase inhibitors or antibacterial agents . Further studies should explore its pharmacokinetics and toxicity relative to analogs like the chloro-methyl derivative and hydroxy-methyl-phenyl hybrid .

Biological Activity

The compound 3-(4-(hydroxymethyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanenitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its therapeutic potential.

Synthesis of the Compound

The synthesis of pyrazole derivatives typically involves various methods, including cyclization reactions. The specific compound can be synthesized through a multi-step process involving the reaction of appropriate hydrazones with carbonyl compounds. The hydroxymethyl and p-tolyl groups are introduced during the synthesis to enhance biological activity.

Biological Activity Overview

Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The specific compound exhibits notable activities that warrant further investigation.

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance:

- In vitro Studies : Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives inhibited these cytokines by up to 85% at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various bacterial strains:

- Case Study : A related pyrazole compound was tested against Mycobacterium tuberculosis and exhibited promising results with over 98% inhibition at specific concentrations . This suggests potential applications in treating infections caused by resistant strains.

3. Antitumor Activity

The antitumor activity of pyrazole derivatives has also been explored:

- Mechanism of Action : Pyrazoles may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation . Specific compounds have been shown to inhibit tumor growth in vivo models significantly.

Data Table: Biological Activities of Pyrazole Derivatives

| Activity Type | Compound Reference | IC₅₀/Effectiveness | Comparison Drug |

|---|---|---|---|

| Anti-inflammatory | 3-(4-hydroxymethyl)-1H-pyrazole | Up to 85% inhibition at 10 µM | Dexamethasone |

| Antimicrobial | Similar pyrazole derivative | >98% inhibition against M. tuberculosis | Rifampin |

| Antitumor | Various pyrazoles | Significant tumor growth inhibition | Cisplatin |

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory effects using carrageenan-induced rat paw edema models. The most effective compounds showed significant reductions in edema comparable to traditional NSAIDs .

Case Study 2: Antimicrobial Efficacy

Burguete et al. reported on the antimicrobial properties of a novel series of pyrazoles against bacterial strains such as E. coli and Bacillus subtilis. Their findings indicated that certain derivatives could outperform conventional antibiotics in specific assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.